
5-ethyl-1-phenyl-1H-pyrazol-4-amine
Übersicht
Beschreibung
5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number: 1521280-31-8 . It has a molecular weight of 187.24 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-ethyl-1-phenyl-1H-pyrazol-4-amine is 1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Ethyl-1-phenyl-1H-pyrazol-4-amine is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
- Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals .
- A derivative of pyrazole, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, has been synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
Agrochemistry
- Pyrazoles are used in agrochemistry, although the specific applications of 5-ethyl-1-phenyl-1H-pyrazol-4-amine in this field are not mentioned .
Coordination Chemistry
Organometallic Chemistry
Biological Activities
- Pyrazoles and their derivatives have been found to exhibit a variety of biological activities. They are used for their antimicrobial , anti-tuberculosis , anti-inflammatory , antioxidant , anti-tumor , cytotoxicity activity , and analgesic functions.
Synthesis of Organic Molecules
- 5-Amino-pyrazoles, a class of pyrazoles, have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with versatile functionalities .
Material Science
Dyes
- Nitrogen-containing aromatic heterocycles, such as pyrazoles, are common motifs in a wide range of synthesized dyes .
Polymers
Pharmaceuticals
Antibacterial, Antimycobacterial, Anti-inflammatory, Antitumor, Antidiabetic, Anti-allergic, Antipyretic, Antiviral, Antioxidant, Anti-amoebic, Antihelmintic, Antifungal and Ulcerogenic Activities
- The derivatives of 1,3-diazole, which is similar to pyrazoles, show different biological activities as reported in the literature .
Antiviral, Anti-inflammatory, Anticancer, Anti-HIV, Antimicrobial, Antitubercular, Antidiabetic, Antimalarial, Anticholinesterase Activities
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-ethyl-1-phenylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEDMRSFBJDDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-phenyl-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



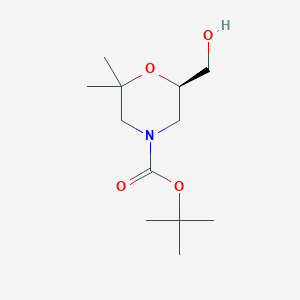

![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
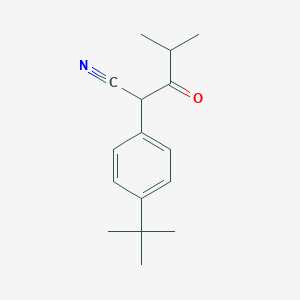
![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)
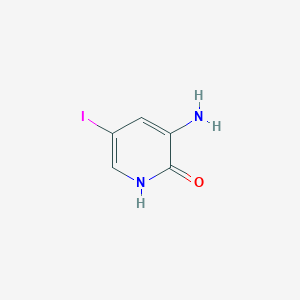

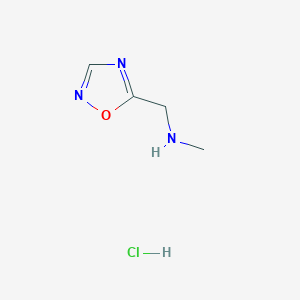
![4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B1444171.png)
![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)
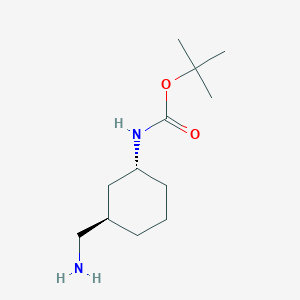
![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)
